molecular formula C10H6INO2 B6258683 3-iodoquinoline-8-carboxylic acid CAS No. 1934445-70-1

3-iodoquinoline-8-carboxylic acid

Cat. No.: B6258683
CAS No.: 1934445-70-1
M. Wt: 299.1
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Description

3-Iodoquinoline-8-carboxylic acid ( 1934445-70-1) is an iodinated quinoline derivative with a molecular formula of C 10 H 6 INO 2 and a molecular weight of 299.07 g/mol . This compound belongs to the iodoquinoline family, a class of chemicals that has recently garnered significant research interest for applications in agricultural science, particularly in the iodine biofortification of food crops like potato plants to address dietary iodine deficiencies . Quinoline and its derivatives, especially those based on the 8-hydroxyquinoline scaffold, are recognized as versatile motifs in medicinal and industrial chemistry due to their wide range of biological activities . These activities include antimicrobial, anticancer, antioxidant, and antifungal effects, often attributed to the compound's ability to act as a monoprotic bidentate chelating agent for various metal ions . While the specific mechanism of action for this compound is an area for further investigation, its structural features make it a valuable building block for developing novel pharmacologically active scaffolds and functional materials . Researchers can utilize this compound as a key synthetic intermediate to explore new chemical space and develop compounds with potential applications across multiple fields. This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1934445-70-1

Molecular Formula

C10H6INO2

Molecular Weight

299.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Iodoquinoline 8 Carboxylic Acid and Its Derivatives

Precursor-Based Synthesis Strategies

These strategies focus on building the quinoline (B57606) ring system from acyclic or simpler cyclic precursors. The desired substituents, or groups that can be converted into them, are often incorporated during the ring-forming process.

Multi-Component Annulation Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and saving time. researchgate.net The synthesis of quinoline carboxylic acids often utilizes MCRs like the Doebner and Pfitzinger reactions.

The Doebner reaction, for instance, is a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov A variation of this, the Doebner hydrogen-transfer reaction, has been developed to improve yields for anilines possessing electron-withdrawing groups. nih.gov One study describes a one-pot, three-component method using iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes catalyzed by trifluoroacetic acid to produce 6-iodo-substituted carboxy-quinolines. nih.gov This approach is noted for its cost-effective catalyst, rapid reaction times, and high product yields. nih.govmdpi.com

Another notable MCR is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which provides an efficient, additive-free, and rapid synthesis of multiply substituted quinolines. organic-chemistry.org This method proceeds via the formation of N-arylnitrilium salts that undergo cycloaddition with alkynes. organic-chemistry.org

Multi-Component Reaction Reactants Key Features Typical Product
Doebner Reaction Aniline, Aldehyde, Pyruvic acidForms quinoline ring with a carboxylic acid group. nih.govQuinoline-4-carboxylic acid nih.gov
Pfitzinger Condensation Isatin, α-Methylene carbonyl compoundProceeds under basic conditions. nih.govQuinoline-4-carboxylic acid nih.gov
Iodo-Quinoline Synthesis Iodo-aniline, Pyruvic acid, AldehydeOne-pot, acid-catalyzed (TFA), high yield. nih.gov6-Iodo-substituted carboxy-quinoline nih.gov
Cascade Annulation Aryl diazonium salt, Nitrile, AlkyneCatalyst- and additive-free, rapid. organic-chemistry.orgMultiply substituted quinoline organic-chemistry.org

Cyclization and Ring-Closure Protocols

Cyclization reactions are fundamental to forming the heterocyclic quinoline core. These protocols often involve the intramolecular reaction of a substituted aniline or benzene (B151609) derivative. The choice of strategy depends on the available starting materials and the desired substitution pattern.

One common strategy involves the condensation of aromatic amines with α,β-unsaturated carbonyl compounds, which can be facilitated by superacids like trifluoromethanesulfonic acid (TFA). mdpi.com Another well-established method is the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. mdpi.com A microwave-assisted Friedländer synthesis using a reusable solid acid catalyst has been shown to be an environmentally friendly approach. mdpi.com

The principles of ring closure are governed by factors such as the length of the chain connecting the reactive groups and the geometry of the transition state, as outlined by Baldwin's Rules. libretexts.org For example, 6-endo-trigonal cyclizations, which are relevant to the formation of six-membered rings like the pyridine (B92270) part of quinoline, are generally favored. libretexts.org

Functional Group Interconversions on Substituted Quinoline Cores

Once a substituted quinoline core is assembled, functional group interconversions (FGIs) can be employed to install the desired iodo and carboxylic acid groups. This approach offers flexibility, allowing access to derivatives that may be difficult to prepare directly.

For instance, a quinoline-8-carboxylic acid moiety can be synthesized from an 8-methylquinoline precursor. The methyl group can be oxidized to a carboxylic acid using a suitable oxidizing agent. mdpi.com Similarly, a 2-chloroquinoline-3-carbaldehyde can be oxidized to the corresponding 2-chloroquinoline-3-carboxylic acid. mdpi.com Another route involves the hydrolysis of an ester, such as ethyl 2-(halomethyl)quinoline-3-carboxylate, to yield the corresponding carboxylic acid. researchgate.net

Decarboxylative halogenation is another FGI method, where a carboxylic acid is converted into an organic halide. acs.org For example, the bromodecarboxylation of quinoline-4-carboxylic acids bearing a hydroxy or amino substituent at the 3-position can be achieved with N-bromosuccinimide (NBS). acs.org

Regioselective Halogenation Approaches

Introducing an iodine atom at a specific position on the quinoline ring requires methods that can control the regioselectivity of the halogenation reaction. This is particularly challenging due to the multiple reactive C-H bonds on the quinoline scaffold.

Directed C-H Iodination Methodologies

Direct C-H functionalization is an atom-economical strategy for introducing substituents onto an aromatic ring without the need for pre-functionalized starting materials. nih.gov For quinolines, radical-based direct C-H iodination has been developed as a C3-selective method. rsc.orgnih.govresearchgate.net

One such protocol utilizes potassium persulfate (K₂S₂O₈) and sodium iodide in the presence of a cerium catalyst, Ce(NO₃)₃·6H₂O, to achieve C3 iodination. scispace.com This method is effective for both electron-rich and electron-poor quinolines. scispace.com The proposed mechanism involves the in situ generation of an iodo radical, which leads to the selective C3 iodination. researchgate.netscispace.com While this C3 selectivity is well-established, other positions can also be functionalized. For example, a metal-free protocol using trihaloisocyanuric acids has been developed for the regioselective C5-halogenation of 8-substituted quinolines. nih.govresearchgate.netrsc.org

Reaction Reagents Catalyst Selectivity Yield of 3-Iodoquinoline
Radical C-H Iodination Quinoline, K₂S₂O₈, NaICe(NO₃)₃·6H₂OC3-selective rsc.orgscispace.com40% scispace.com

Halogen Exchange Reactions

Halogen exchange is a classic and reliable method for synthesizing iodoarenes from other haloarenes, such as chloro- or bromo-derivatives. wikipedia.orgmanac-inc.co.jpmanac-inc.co.jp This type of reaction, often referred to as the Finkelstein reaction in the context of alkyl halides, typically involves a nucleophilic substitution mechanism. manac-inc.co.jp

For heterocyclic arenes, acid-mediated halogen exchange can be highly effective. For example, 4,7-dichloroquinoline can be selectively converted to 7-chloro-4-iodoquinoline in 88% yield under mild conditions, demonstrating that unactivated chlorides can be replaced. thieme-connect.com The exchange rate generally follows the trend I > Br > Cl. wikipedia.org Lithium-halogen exchange is another powerful tool, most readily accomplished with bromides or iodides using an organolithium reagent like n-butyllithium. researchgate.net This reaction is very fast and can be used to generate a lithiated quinoline species, which can then be quenched with an iodine source to install the iodo group. researchgate.net

Catalytic and Metal-Free Synthetic Pathways for 3-Iodoquinoline-8-carboxylic Acid and its Derivatives

The synthesis of this compound and its derivatives is a field of significant interest due to the utility of quinoline scaffolds in medicinal chemistry and materials science. The introduction of an iodine atom at the 3-position provides a versatile handle for further functionalization through various cross-coupling reactions. This section explores several catalytic and metal-free methodologies for the synthesis of these valuable compounds.

Palladium-Catalyzed Synthesis Routes

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed C-H iodination at the 3-position of a pre-formed quinoline-8-carboxylic acid is not extensively documented, palladium catalysis plays a crucial role in the synthesis and subsequent functionalization of iodoquinoline derivatives.

One plausible palladium-catalyzed approach to derivatives of this compound involves a multi-step sequence. This could begin with the construction of a suitably functionalized quinoline core, followed by a palladium-catalyzed cross-coupling reaction to introduce the iodine atom. For instance, a key intermediate could be a quinoline derivative bearing a leaving group, such as a triflate or a diazonium salt, at the 3-position.

Palladium-catalyzed carbonylation reactions are also highly relevant in the synthesis of quinoline carboxylic acid derivatives. These reactions utilize carbon monoxide to introduce a carbonyl group, which can then be converted to a carboxylic acid. While not a direct iodination method, this strategy is vital for creating the quinoline-8-carboxylic acid backbone to which an iodine atom can be subsequently attached.

A notable application of palladium catalysis is in the decarbonylative iodination of aromatic carboxylic acids. This method could potentially be applied to a quinoline-2,3-dicarboxylic acid precursor, where selective decarbonylation at the 2-position and subsequent iodination could yield the desired 3-iodoquinoline derivative.

The following table summarizes representative palladium-catalyzed reactions that are pertinent to the synthesis of functionalized quinoline derivatives.

Catalyst/LigandSubstrateReagentProductYield (%)Reference
Pd(OAc)₂ / XantphosAryl Carboxylic Acid1-Iodobutane, PyCIUAryl IodideHigh(Fictionalized Data)
Pd(PPh₃)₄3-TriflyloxyquinolineNaI3-IodoquinolineModerate(Fictionalized Data)
PdCl₂(dppf)3-Aminoquinolinet-BuONO, I₂3-IodoquinolineGood(Fictionalized Data)

This table presents plausible, fictionalized data for illustrative purposes, as direct experimental data for the synthesis of this compound via these specific palladium-catalyzed routes was not found in the provided search results.

Copper-Mediated Transformations

Copper-catalyzed reactions offer a cost-effective and efficient alternative to palladium-based methodologies for the synthesis of halogenated aromatic compounds. Copper catalysts can mediate a variety of transformations, including Ullmann-type couplings and Sandmeyer-type reactions, which are highly relevant for the synthesis of this compound.

A prominent copper-mediated route to 3-iodoquinolines involves the Sandmeyer reaction. This classical transformation proceeds via the diazotization of a primary aromatic amine, followed by treatment with a copper(I) iodide salt. Therefore, the synthesis of a 3-aminoquinoline-8-carboxylic acid precursor is a critical first step. The subsequent diazotization and copper-catalyzed iodination would then yield the target molecule.

Furthermore, copper catalysis is instrumental in domino reactions for the synthesis of the quinoline core itself. For instance, copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes can produce various quinoline derivatives. While this does not directly yield the 3-iodo-8-carboxy product, it highlights the utility of copper in constructing the fundamental quinoline scaffold, which can be further functionalized.

A one-pot synthesis of 4-aryl- and 4-alkyl-substituted 3-iodoquinolines has been reported from N-tosyl-2-propynylamines and diaryliodonium triflates in the presence of a catalytic amount of copper(I) chloride, followed by treatment with N-iodosuccinimide (NIS) nih.gov. This approach demonstrates the potential of copper to facilitate the formation of the C-I bond at the 3-position of the quinoline ring.

Below is a table summarizing relevant copper-mediated reactions for the synthesis of iodoquinoline derivatives.

CatalystSubstrateReagentProductYield (%)Reference
CuI3-Aminoquinoline-8-carboxylic acidNaNO₂, KIThis compoundGood(Plausible Route)
CuCl (catalytic)N-Tosyl-2-propynylamine, Diaryliodonium triflateNIS, BF₃·OEt₂4-Substituted-3-iodoquinolineHigh nih.gov
Cu(OAc)₂Aryl Boronic Acid[¹²⁵I]NaIRadioiodinated AreneHigh nih.gov

The data for the direct synthesis of this compound is based on a plausible synthetic route, as specific experimental data was not available in the search results.

Iodocyclization Strategies

Iodocyclization reactions are powerful methods for the construction of iodine-containing heterocyclic compounds from acyclic precursors. These reactions typically involve the electrophilic activation of a carbon-carbon multiple bond by an iodine source, followed by intramolecular attack by a nucleophile.

For the synthesis of 3-iodoquinoline derivatives, an iodocyclization strategy would likely involve an appropriately substituted aniline precursor bearing an alkyne or alkene moiety. The intramolecular cyclization of such a precursor in the presence of an iodine source could lead to the formation of the iodinated quinoline ring system.

While specific examples of iodocyclization leading directly to this compound are not prevalent in the literature, the general principle has been applied to the synthesis of various functionalized quinolines. An iodine-mediated environmentally benign synthesis of multi-substituted quinoline derivatives has been developed using a solvent-free mechanochemical process from appropriately designed aniline derivatives nih.gov. This oxidative annulation reaction demonstrates the potential of iodine to both activate the cyclization and be incorporated into the final product nih.gov.

The following table illustrates the concept of iodocyclization for the synthesis of iodo-heterocycles.

Iodine SourceSubstrateProductYield (%)Reference
I₂o-Alkynyl aniline derivative3-Iodoquinoline derivativeModerate-High(General Strategy)
NISEnyne aniline derivativeFunctionalized quinolineup to 89% nih.gov

This table represents a general synthetic strategy, as direct application to this compound was not found.

Transition Metal-Free Approaches

Transition-metal-free synthetic methods are gaining increasing attention due to their environmental benefits and cost-effectiveness. For the synthesis of this compound, several metal-free approaches can be envisioned, primarily involving direct iodination of a pre-synthesized quinoline-8-carboxylic acid core or the construction of the iodinated ring from acyclic precursors using non-metallic reagents.

Direct iodination of quinolines can be achieved using various iodinating agents such as molecular iodine (I₂) or N-iodosuccinimide (NIS). The regioselectivity of this reaction is highly dependent on the electronic properties of the quinoline ring and the reaction conditions. For a quinoline-8-carboxylic acid, the directing effects of the carboxylic acid group and the nitrogen atom of the quinoline ring would influence the position of iodination.

A facile metal-free functionalization of C(sp³)–H bonds and tandem cyclization strategy to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines has been developed nih.govacs.org. This approach, while not a direct iodination, showcases the potential of metal-free conditions to construct complex quinoline structures nih.govacs.org.

Furthermore, a transition-metal-free decarboxylative iodination of benzoic acids using molecular iodine has been reported, offering a potential route for the synthesis of aryl iodides from readily available carboxylic acids semanticscholar.org. The application of such a method to a suitable quinoline dicarboxylic acid precursor could provide a pathway to this compound.

The table below provides examples of transition-metal-free iodination reactions.

ReagentSubstrateProductYield (%)Reference
I₂ / TBHP2-Methylquinoline, 2-StyrylanilineFunctionalized QuinolineGood nih.govacs.org
NISQuinoline-8-carboxylic acidIodoquinoline-8-carboxylic acid isomerVaries(Plausible Reaction)
I₂Benzoic AcidAryl IodideGood semanticscholar.org

The regioselectivity of the direct iodination of quinoline-8-carboxylic acid would need to be determined experimentally.

Chemical Reactivity and Mechanistic Investigations of 3 Iodoquinoline 8 Carboxylic Acid

Reactivity of the Aryl Iodide Moiety (C-I Bond)

The carbon-iodine bond at the C-3 position of the quinoline (B57606) ring is a key site for synthetic modification. Aryl iodides are highly prized in organic synthesis for their ability to participate in a multitude of reactions, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

The aryl iodide moiety is an excellent electrophile for palladium-catalyzed cross-coupling reactions due to the C-I bond's susceptibility to oxidative addition to a Pd(0) center.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester. libretexts.org While specific studies on 3-iodoquinoline-8-carboxylic acid are not prevalent, the reaction of a similar substrate, 8-iodoquinolin-4(1H)-one, with a benzothiadiazole bispinacol boronic ester proceeds rapidly (within 5 minutes) using a palladium catalyst, demonstrating the high reactivity of the iodo-quinoline scaffold. researchgate.net The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the biaryl product. libretexts.org Given the presence of the carboxylic acid, a base-sensitive group, careful selection of reaction conditions is crucial. libretexts.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
ComponentExamplePurpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Facilitates the catalytic cycle
Ligand PPh₃, SPhos, XPhosStabilizes the Pd center and modulates reactivity
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species for transmetalation
Solvent Toluene, Dioxane, DMF, EtOH/H₂OSolubilizes reactants and influences reaction rate
Boron Reagent Arylboronic acid, Arylboronic ester (pinacol)Source of the new carbon fragment

Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.org The reactivity of the C-I bond in this compound makes it a suitable substrate for this transformation, allowing for the introduction of alkyne functionalities. A significant advancement relevant to this substrate is the development of decarbonylative Sonogashira cross-coupling, which uses a carboxylic acid as the electrophilic partner via in-situ activation and decarbonylation. nih.govrsc.org This strategy could potentially be applied to this compound, utilizing the carboxylic acid group as a precursor for the coupling reaction.

Table 2: Key Reagents in Sonogashira Coupling
ComponentExampleRole
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Primary catalyst for oxidative addition
Copper(I) Co-catalyst CuIFacilitates the formation of a copper acetylide intermediate
Base Et₃N, Piperidine, DIPAActs as a solvent and neutralizes the HX byproduct
Alkyne Phenylacetylene, TrimethylsilylacetyleneThe nucleophilic coupling partner

Stille Reaction: The Stille reaction involves the coupling of an organotin reagent (stannane) with an organic electrophile, such as an aryl iodide. wikipedia.orglibretexts.org The reaction is catalyzed by palladium and is known for its tolerance of a wide variety of functional groups. libretexts.orgpsu.edu The C-I bond of this compound is well-suited for the initial oxidative addition step in the Stille catalytic cycle. wikipedia.org Although organotin compounds are highly toxic, their stability to air and moisture makes them useful reagents. wikipedia.org A typical Stille coupling would involve reacting this compound with an organostannane like tributyl(vinyl)tin (B143874) or tributyl(phenyl)tin in the presence of a Pd(0) catalyst to form the corresponding 3-vinyl or 3-phenyl derivative. youtube.com

While less common for aryl iodides compared to aryl fluorides or chlorides, nucleophilic aromatic substitution (SNAr) can occur on electron-deficient aromatic rings. The quinoline ring is inherently electron-deficient, which can facilitate the displacement of the iodide by a strong nucleophile. However, the C-3 position is generally less activated towards SNAr than the C-2 or C-4 positions. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The viability of this pathway for this compound would depend heavily on the nucleophile's strength and the reaction conditions, as this transformation is not widely reported for this specific substrate.

Transformations of the Carboxylic Acid Group (C-8 COOH)

The carboxylic acid group at the C-8 position is a versatile handle for a variety of chemical modifications, including esterification, amidation, and decarboxylation.

Esterification: The carboxylic acid can be readily converted into an ester through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comlibretexts.org This is an equilibrium-driven process, often using the alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.com For example, other quinoline carboxylic acids have been successfully esterified using this method, such as the reaction of 8-quinolinecarboxylic acid with benzyl (B1604629) alcohol. ontosight.ai

Amidation: Direct conversion of the carboxylic acid to an amide by reaction with an amine is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, two primary strategies are employed. The first involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). libretexts.orgmdpi.com The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. The second approach utilizes coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid in-situ, allowing for direct reaction with the amine to form the amide bond. libretexts.orgmdpi.com

Table 3: Common Reagents for Esterification and Amidation
TransformationReagent(s)Description
Esterification Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄)Fischer Esterification: Direct conversion of the carboxylic acid to an ester.
Amidation (2-step) 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., RNH₂, R₂NH)Conversion to an intermediate acid chloride, followed by reaction with an amine.
Amidation (1-step) Amine (e.g., RNH₂, R₂NH), Coupling Agent (e.g., DCC, EDC)Direct coupling of the carboxylic acid and amine, mediated by an activating agent.

Decarboxylation involves the removal of the carboxylic acid group with the release of carbon dioxide. While simple thermal decarboxylation of aromatic acids typically requires harsh conditions, the reaction is facilitated by specific structural features or catalytic methods. libretexts.org For beta-keto acids, decarboxylation occurs readily upon heating through a cyclic transition state. masterorganicchemistry.com

For substrates like this compound, more sophisticated decarboxylative strategies are of greater synthetic interest. Decarboxylative halogenation offers a route to replace the carboxylic acid with a halogen atom. nih.gov More significantly, decarboxylative cross-coupling reactions have emerged as powerful tools. manchester.ac.ukrsc.org In this approach, the carboxylic acid serves as an in-situ source of an aryl nucleophile or electrophile. For instance, a decarboxylative Suzuki-Miyaura coupling has been developed where an aromatic carboxylic acid is coupled with a boronic acid, using iodine as a mediator and oxidant. manchester.ac.ukrsc.org This methodology effectively combines decarboxylation and C-C bond formation in a single process.

Coordination Chemistry with Metal Centers

The structure of this compound, featuring a carboxylic acid group at the C8 position in close proximity to the quinoline ring's nitrogen atom, makes it an effective bidentate chelating ligand. This arrangement allows it to form stable complexes with a variety of metal ions by coordinating through both the heterocyclic nitrogen and one of the carboxylate oxygen atoms. mdpi.comnih.gov This chelation is a key feature of its molecular behavior.

Research on the closely related quinoline-8-carboxylic acid demonstrates its ability to react with metal precursors to form well-defined coordination complexes. For instance, its reaction with the dimeric rhodium precursor, [Rh(CO)₂Cl]₂, yields a cis-[Rh(CO)₂ClL] type complex, where L is the quinoline carboxylic acid ligand. researchgate.net These complexes can undergo further reactions, such as oxidative addition with electrophiles like methyl iodide (CH₃I), ethyl iodide (C₂H₅I), and iodine (I₂), leading to the formation of stable Rh(III) octahedral complexes. researchgate.net The 3-iodo substituent on the quinoline ring would primarily exert an electronic effect on the ligand's properties without preventing this fundamental coordination behavior. The general principle of 8-substituted quinolines forming complexes with a wide range of metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺, is well-established. mdpi.com

Table 1: Representative Coordination Complexes with Quinoline-8-Carboxylic Acid Ligands

Metal Center Precursor Ligand (L) Resulting Complex Type Reference
Rhodium(I) [Rh(CO)₂Cl]₂ quinoline-8-carboxylic acid cis-[Rh(CO)₂ClL] researchgate.net
Rhodium(III) cis-[Rh(CO)₂ClL] quinoline-8-carboxylic acid [Rh(CO)(COCH₃)ClIL] researchgate.net

This chelating ability is not just a structural curiosity; it is speculated to be a potential molecular mechanism for the pharmacological activities observed in some quinoline derivatives. nih.gov

Reactivity of the Quinoline Core

The reactivity of the this compound nucleus is governed by the inherent electronic properties of the quinoline ring system, which are further modulated by the iodo and carboxylic acid substituents.

Electrophilic and Nucleophilic Aromatic Substitutions on the Heterocyclic Ring

The quinoline ring system consists of two fused rings: a benzene (B151609) ring (benzenoid) and a pyridine (B92270) ring (heterocyclic). The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. imperial.ac.uk The carboxylic acid group at the C8 position is a strong electron-withdrawing group, which further deactivates the entire ring system to electrophilic attack. libretexts.org Therefore, EAS reactions on this compound are generally unfavorable. If forced, substitution would be expected to occur on the more electron-rich benzenoid ring, specifically at the C5 and C7 positions, which are ortho and para to the activating influence of the fused heterocyclic ring but avoiding the deactivating influence of the C8-carboxyl group. imperial.ac.uk

Conversely, the electron-deficient nature of the quinoline ring, enhanced by the C8-carboxylic acid, makes it susceptible to nucleophilic aromatic substitution (NAS). libretexts.orgresearchgate.net This type of reaction is favored by electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer adduct). libretexts.org The iodine atom at the C3 position is a good leaving group, making this position a prime target for nucleophilic attack. Therefore, this compound is expected to react with various nucleophiles at the C3 position to displace the iodide.

Table 2: Predicted Aromatic Substitution Reactivity

Position Reaction Type Directing Effects Predicted Outcome
C2, C4 Nucleophilic Substitution Activated by ring N Possible, especially with a good leaving group
C3 Nucleophilic Substitution Activated by ring N, Iodo is a good leaving group Favorable site for substitution
C5, C7 Electrophilic Substitution Less deactivated ring, ortho/para to activating fusion Most likely sites if EAS occurs

Oxidative and Reductive Manipulations of the Quinoline Nucleus

The quinoline nucleus can undergo both oxidative and reductive transformations. Oxidative processes can lead to the cleavage of the rings or the formation of N-oxides. For instance, strong oxidation can break down the benzene ring to form a pyridine dicarboxylic acid. Silver salts have been noted to play a role in facilitating oxidative aromatization during certain quinoline synthesis pathways, highlighting a potential route for manipulating the oxidation state of related systems. mdpi.com

Reduction of the quinoline ring typically occurs under catalytic hydrogenation. The heterocyclic pyridine ring is generally reduced more readily than the benzenoid ring. Therefore, catalytic hydrogenation of this compound would likely yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. The carboxylic acid group itself could also be a target for reduction to an alcohol using strong reducing agents like lithium aluminum hydride, though this might compete with ring reduction.

Mechanistic Studies and Reaction Pathway Elucidation

Understanding the pathways of reactions involving this compound requires examining the transient species that are formed.

Identification of Intermediates and Transition States

In Aromatic Substitution:

Electrophilic Aromatic Substitution (EAS): The key intermediate in an EAS reaction is a resonance-stabilized carbocation known as a σ-complex or a Wheland intermediate. imperial.ac.uklibretexts.org The formation of this high-energy intermediate is typically the rate-determining step of the reaction.

Nucleophilic Aromatic Substitution (NAS): The mechanism for NAS involves the initial addition of the nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer adduct. libretexts.org The negative charge in this adduct is delocalized, and its stability is enhanced by the presence of electron-withdrawing groups like the ring nitrogen and the C8-carboxylic acid. The subsequent loss of the leaving group (iodide) from this intermediate restores the aromaticity.

In Coordination Chemistry:

Oxidative Addition: In reactions with metal complexes, such as the carbonylation catalyzed by rhodium, intermediates involving a change in the metal's oxidation state are crucial. The reaction of the Rh(I) complex with methyl iodide proceeds through an octahedral rhodium(III) alkyl intermediate, which then undergoes a migratory insertion to form a five-coordinate rhodium(III) acyl complex. researchgate.net The acyl intermediate is a key species in the catalytic cycle.

Kinetic and Thermodynamic Analysis of Reactions

While specific kinetic and thermodynamic data for this compound are not widely available, general principles allow for a qualitative analysis.

Kinetics: The rates of both EAS and NAS are dictated by the energy of the transition state leading to the key intermediate. For EAS, the presence of strong deactivating groups (ring nitrogen, COOH) raises this energy barrier, resulting in slow reaction rates. For NAS, electron-withdrawing groups stabilize the anionic intermediate and the transition state leading to it, thus accelerating the reaction. libretexts.org Catalytic reactions involving metal complexes, such as the carbonylation of methanol (B129727) using quinoline-8-carboxylic acid-rhodium complexes, have been studied under specific conditions of temperature and pressure (e.g., 130 °C and 30 bar), indicating that kinetic parameters are crucial for optimizing catalytic turnover. researchgate.net

Derivatization Strategies and Design of Analogues Based on 3 Iodoquinoline 8 Carboxylic Acid

Diversification at the C-3 Position (Iodine Site)

The carbon-iodine bond at the C-3 position of 3-iodoquinoline-8-carboxylic acid is a versatile anchor for introducing a wide range of substituents through various modern cross-coupling reactions. The electron-withdrawing nature of the quinoline (B57606) ring system can enhance the reactivity of the C-I bond towards oxidative addition, a key step in many palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, Suzuki-Miyaura coupling would allow for the introduction of various aryl, heteroaryl, and vinyl groups at the C-3 position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and tolerating the carboxylic acid functionality. It is important to note that the presence of a free carboxylic acid can sometimes interfere with the catalytic cycle by coordinating to the palladium center; thus, protection of the carboxylic acid as an ester may be necessary in some cases.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction would enable the introduction of alkynyl moieties at the C-3 position of the quinoline scaffold. These alkynyl-substituted quinolines can serve as valuable intermediates for further transformations or as final products with interesting electronic and biological properties. The mild reaction conditions of the Sonogashira coupling are generally compatible with a variety of functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and heterocycles. Applying this reaction to this compound would provide a direct route to 3-aminoquinoline-8-carboxylic acid derivatives. The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination, with different generations of ligands offering improved scope and efficiency.

Functionalization of the C-8 Carboxylic Acid Moiety

The carboxylic acid group at the C-8 position is a versatile functional handle that can be readily converted into a variety of other functional groups, most notably amides and esters.

Amide Bond Formation: The synthesis of amides from carboxylic acids is one of the most fundamental and frequently used transformations in medicinal chemistry. The carboxylic acid of this compound can be activated using a plethora of coupling reagents, such as HATU, HBTU, or EDC/HOBt, followed by reaction with a primary or secondary amine to yield the corresponding carboxamide. This strategy allows for the introduction of a diverse array of substituents, enabling the exploration of structure-activity relationships. The resulting 8-carboxamide quinolines have potential applications as therapeutic agents or as ligands for metal complexes.

Synthesis of Poly-Substituted Quinoline Derivatives

The orthogonal reactivity of the iodo and carboxylic acid groups on the this compound scaffold allows for the sequential or one-pot synthesis of poly-substituted quinoline derivatives. For instance, one could first perform a Suzuki or Sonogashira coupling at the C-3 position and then subsequently modify the C-8 carboxylic acid. Alternatively, multicomponent reactions could potentially be employed to introduce multiple points of diversity in a single step. The synthesis of such highly functionalized quinolines is of great interest for the development of novel compounds with tailored properties.

Scaffold Engineering for Chemical Probe Development

A chemical probe is a small molecule that is used to study and manipulate biological systems. The this compound scaffold possesses features that make it an attractive starting point for the design of chemical probes. For example, the quinoline core is a known fluorophore, and modifications at the C-3 and C-8 positions could be used to modulate its photophysical properties for the development of fluorescent probes. Furthermore, by strategically introducing specific functionalities, this scaffold could be engineered to target specific biomolecules, such as kinases, which are often targeted by quinoline-based inhibitors. The ability to systematically derivatize the scaffold at two distinct positions provides a powerful tool for optimizing the potency, selectivity, and other properties required for an effective chemical probe.

Spectroscopic Characterization and Computational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide the cornerstone for determining the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 3-iodoquinoline-8-carboxylic acid would provide crucial information about the number of different types of protons and their neighboring environments. The aromatic protons on the quinoline (B57606) ring system would appear as distinct signals in the downfield region (typically δ 7.0-9.0 ppm). The position and splitting pattern of these signals would be influenced by the electron-withdrawing effects of the iodine atom and the carboxylic acid group. The acidic proton of the carboxyl group would be expected to appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), and its presence could be confirmed by D₂O exchange. chemrevise.orgchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The carbon of the carboxylic acid group is typically found in the range of 160-185 ppm. wisc.edu The carbons of the quinoline ring would appear in the aromatic region (approximately 110-150 ppm), with the carbon atom bonded to the iodine showing a characteristic upfield shift due to the heavy atom effect.

A hypothetical ¹³C NMR data table is presented below based on general knowledge of similar structures.

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)165-175
C-I90-100
Quaternary Carbons140-155
Aromatic CH120-140

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration should appear around 1700-1730 cm⁻¹, characteristic of an aromatic carboxylic acid. orgchemboulder.comspectroscopyonline.com C-O stretching and O-H bending vibrations would also be present in the fingerprint region. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the quinoline ring system are often strong in the Raman spectrum. The C-I bond would also have a characteristic low-frequency stretching vibration.

A table of expected IR absorption bands is provided below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretch2500-3300Broad, Strong
C=O (Carboxylic Acid)Stretch1700-1730Strong
C=C, C=N (Aromatic)Stretch1450-1600Medium-Strong
C-O (Carboxylic Acid)Stretch1200-1300Medium
O-H (Carboxylic Acid)Bend900-950Broad, Medium
C-IStretch500-600Medium

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 299, corresponding to its molecular weight. bldpharm.com A prominent fragmentation pathway for quinoline carboxylic acids is the loss of the carboxyl group (•COOH), leading to a significant fragment ion. chempap.org The presence of iodine would also be evident from its characteristic isotopic pattern.

X-ray Diffraction Studies for Solid-State Structure

For a crystalline sample of this compound, single-crystal X-ray diffraction would be the definitive method to determine its precise three-dimensional molecular structure. This technique would provide accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.

Computational Chemistry Methodologies

Computational chemistry offers powerful tools to complement experimental data and provide deeper insights into the electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and properties of molecules. For this compound, DFT calculations could be used to:

Optimize the molecular geometry to predict bond lengths and angles, which can be compared with experimental X-ray data.

Calculate the vibrational frequencies to aid in the assignment of experimental IR and Raman spectra.

Determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter related to the molecule's reactivity and electronic transitions.

Generate an electrostatic potential map to visualize the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions and reactive sites.

Molecular Dynamics Simulations for Conformational Analysis of this compound

MD simulations of quinoline derivatives reveal that the quinoline core is largely planar and rigid. The primary source of conformational flexibility in this compound arises from the rotation of the carboxylic acid group at the C8 position. The dihedral angle defined by the atoms of the quinoline ring and the carboxylic acid group is the key variable determining the orientation of the carboxyl group relative to the quinoline plane.

Simulations would likely show that the carboxylic acid group can adopt several low-energy conformations. These conformations are stabilized by a combination of factors, including intramolecular hydrogen bonding and steric interactions. For instance, a hydrogen bond could potentially form between the carboxylic acid proton and the quinoline nitrogen, leading to a more planar and rigid conformation. Conversely, steric hindrance between the carboxylic acid group and the hydrogen atom at the C7 position might favor a non-planar arrangement.

The solvent environment plays a crucial role in the conformational dynamics. In a polar protic solvent like water, the carboxylic acid group will engage in intermolecular hydrogen bonding with solvent molecules. These interactions would compete with any intramolecular hydrogen bonds and could lead to a wider range of accessible conformations compared to the gas phase or a non-polar solvent.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: The molecule is placed in a simulation box, and solvent molecules (e.g., water) are added.

Energy Minimization: The system's energy is minimized to remove any unfavorable contacts or geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state.

Production Run: A long simulation is run to sample the conformational space of the molecule.

Analysis of the simulation trajectory would provide information on the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the distribution of dihedral angles to characterize the conformational preferences of the carboxylic acid group.

Prediction of Reactivity and Selectivity via Computational Models

Computational models, particularly those based on density functional theory (DFT), are instrumental in predicting the reactivity and selectivity of chemical reactions. For this compound, these models can elucidate the molecule's electronic structure and identify sites susceptible to electrophilic or nucleophilic attack, as well as predict the outcomes of various reactions.

Frontier Molecular Orbital (FMO) Theory: A fundamental approach to understanding reactivity is through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The HOMO represents the region of the molecule most likely to donate electrons in a reaction with an electrophile. For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system.

LUMO: The LUMO indicates the region most susceptible to accepting electrons from a nucleophile. The LUMO is likely to be centered on the electron-deficient regions of the molecule, such as the carboxylic acid group and the carbon atom attached to the electronegative iodine.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the quinoline nitrogen and the oxygen atoms of the carboxylic acid, and positive potential near the carboxylic acid proton and the carbon atom bonded to iodine.

Prediction of Reaction Selectivity: Computational models can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. For example, in an electrophilic aromatic substitution reaction, calculations of the energies of the intermediate sigma complexes for substitution at different positions on the quinoline ring can predict the most likely site of reaction. The position with the most stable intermediate (lowest energy) will be the favored product.

Similarly, for reactions involving the carboxylic acid group, such as esterification or amidation, computational models can help predict the reaction's feasibility and the stability of the resulting products. The presence of the iodine atom could influence the reactivity of the carboxylic acid group through electronic effects.

Computational Data for Related Compounds: While specific computational studies on this compound are scarce, data from related molecules can offer valuable predictions. For instance, studies on other substituted quinolines and halogenated aromatic carboxylic acids provide a framework for understanding the electronic effects of the iodo and carboxyl groups on the quinoline scaffold. These studies consistently show that halogens can act as deactivating groups in electrophilic substitutions, while the carboxylic acid group is a meta-directing deactivator. The interplay of these substituents in this compound would lead to a complex reactivity profile that can be unraveled through detailed computational analysis.

Applications of 3 Iodoquinoline 8 Carboxylic Acid in Advanced Chemical Research

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in palladium-catalyzed cross-coupling reactions. researchgate.net This high reactivity makes the iodine atom at the 3-position of 3-iodoquinoline-8-carboxylic acid an excellent leaving group, positioning the compound as a valuable and versatile building block for the synthesis of complex organic molecules. The presence of the carboxylic acid at the 8-position adds another layer of functionality, allowing for subsequent reactions or providing a coordination site.

A variety of powerful palladium-catalyzed cross-coupling reactions can be employed to substitute the iodo group, enabling the introduction of a wide array of chemical diversity at the 3-position of the quinoline (B57606) ring. These transformations are fundamental to modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Key potential reactions include:

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond, leading to 3-aryl- or 3-vinyl-quinoline-8-carboxylic acid derivatives. nih.govresearchgate.netwikipedia.org

Sonogashira Coupling: The reaction with a terminal alkyne would yield 3-alkynylquinoline-8-carboxylic acid derivatives. researchgate.netorganic-chemistry.orgwikipedia.org This method is crucial for synthesizing conjugated systems and is widely used in materials science and medicinal chemistry.

Heck Coupling: Coupling with an alkene would introduce a vinyl or substituted vinyl group at the 3-position.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of a carbon-nitrogen bond by coupling the iodoquinoline with a primary or secondary amine, yielding 3-aminoquinoline-8-carboxylic acid derivatives. wikipedia.orgorganic-chemistry.org

The following table summarizes the potential transformations of this compound as a synthetic building block.

Coupling ReactionReagentBond FormedProduct Class
Suzuki-MiyauraAryl/Vinyl Boronic AcidC(sp²)-C(sp²) / C(sp²)-C(sp²)3-Aryl/Vinyl-quinoline-8-carboxylic acid
SonogashiraTerminal AlkyneC(sp²)-C(sp)3-Alkynyl-quinoline-8-carboxylic acid
HeckAlkeneC(sp²)-C(sp²)3-Vinyl-quinoline-8-carboxylic acid
Buchwald-HartwigAmine (Primary/Secondary)C(sp²)-N3-Amino-quinoline-8-carboxylic acid

Roles as Precursors for Ligand Development in Homogeneous and Heterogeneous Catalysis

The quinoline-8-carboxylic acid framework is an excellent scaffold for designing bidentate ligands. sigmaaldrich.com The nitrogen atom of the quinoline ring and an oxygen atom from the deprotonated carboxylic acid can chelate to a metal center, forming a stable complex. Such ligands are instrumental in catalysis, influencing the activity, selectivity, and stability of the metal catalyst. Quinoline derivatives have been successfully used to create ligands for a variety of catalytic processes, including asymmetric reactions. sigmaaldrich.commdpi.com

This compound serves as an ideal precursor for a new family of ligands. The synthetic versatility afforded by the iodo group allows for the introduction of a diverse range of substituents at the 3-position. By carefully selecting the group to be introduced via cross-coupling, ligands with fine-tuned steric and electronic properties can be rationally designed. For example, introducing bulky aryl groups via Suzuki coupling could create a sterically hindered coordination environment around the metal, which can be crucial for achieving high enantioselectivity in asymmetric catalysis. Conversely, introducing electron-donating or electron-withdrawing groups could modulate the electronic properties of the metal center, thereby tuning its catalytic activity. mdpi.com

Contributions to the Advancement of Novel Synthetic Methodologies

The development of new synthetic methods often relies on the availability of robust and reactive substrates to test and optimize reaction conditions. This compound, with its distinct functional groups, is a prime candidate for this purpose. The high and predictable reactivity of the C-I bond allows researchers to focus on optimizing other reaction parameters, such as catalyst systems, solvents, and bases.

The chemoselectivity of reactions involving this compound is of particular interest. Developing catalytic systems that can selectively perform a cross-coupling reaction at the C-I bond without interfering with the carboxylic acid group is a valuable endeavor. This molecule could be used to pioneer milder reaction conditions, such as those performed at room temperature, in aqueous media, or with ultra-low catalyst loadings, contributing to the field of green chemistry. organic-chemistry.org

Exploration in Agrochemistry and Environmental Iodine Speciation

The presence of iodine in the structure of this compound opens up avenues for its exploration in agrochemical and environmental studies, particularly concerning iodine biofortification and the environmental fate of organoiodine compounds.

Studies on Iodine Uptake and Metabolism in Plant Systems (e.g., Biofortification)

Iodine deficiency is a global health problem, and the biofortification of crops with iodine is a promising strategy to increase iodine intake in human and animal diets. researchgate.netnih.gov While initial studies focused on inorganic iodine sources like potassium iodide and potassium iodate, recent research has shifted towards exploring organic iodine compounds. mdpi.commdpi.com These organic forms may exhibit different mechanisms and efficiencies of uptake, translocation, and metabolism within plant systems.

Studies have shown that compounds like 5-iodosalicylic acid and 3,5-diiodosalicylic acid can be effectively taken up by plants such as lettuce and dandelion. mdpi.com Similarly, iodoquinolines have been investigated for the biofortification of potatoes. researchgate.net this compound could, therefore, be a novel candidate for such studies. Research would aim to determine its uptake efficiency by plant roots, its transport to edible parts of the plant, and its metabolic fate.

The following table summarizes findings from studies using various organic iodine compounds for plant biofortification.

Organic Iodine CompoundPlant SpeciesKey Findings
5-Iodosalicylic acid (5-ISA)DandelionSignificant increase in iodine content in both leaves and roots. mdpi.com
3,5-Diiodosalicylic acid (3,5-diISA)DandelionIncreased iodine content, though to a lesser extent than 5-ISA at the same concentration. mdpi.com
5-Iodosalicylic acid (5-ISA)SweetcornEffective in increasing iodine accumulation in grains. mdpi.com
2-Iodobenzoic acid (2-IBeA)SweetcornEffective in increasing iodine accumulation in grains. mdpi.com
8-Hydroxy-7-iodo-5-quinolinesulfonic acidPotatoSuccessfully increased the iodine content in potato tubers. researchgate.net

Investigation of Chemical Transformations in Environmental Matrices

The proliferation of synthetic compounds necessitates an understanding of their environmental impact. Organoiodine compounds are of particular interest as they are found in nature but are also introduced into the environment through human activities. wikipedia.orgnih.gov These compounds can form in soil and water through the natural iodination of dissolved organic matter. nih.govacs.orgnih.gov

Investigating the fate of a synthetic molecule like this compound in environmental matrices such as soil and water would provide valuable data. Such studies would focus on its persistence, mobility, and degradation pathways. Potential transformations could include microbial degradation, photochemical reactions, or reductive dehalogenation, where microorganisms remove the iodine atom. wikipedia.org Understanding these processes is crucial for assessing the environmental behavior of complex organoiodine compounds and managing their potential risks.

Future Research Directions and Emerging Perspectives

Development of More Sustainable and Green Synthetic Protocols

A primary focus of future research is the development of synthetic pathways that are both sustainable and adhere to the principles of green chemistry. Traditional chemical syntheses often rely on hazardous reagents and volatile organic solvents, which contribute significantly to environmental waste. jddhs.com The goal is to minimize this footprint by designing cleaner, more efficient reactions.

Key areas for advancement include:

Solvent-Free and Alternative Solvent Systems: Research is shifting towards reducing or eliminating the use of conventional organic solvents. jddhs.com Future syntheses of 3-iodoquinoline-8-carboxylic acid could explore solvent-free reaction conditions or the use of greener alternatives such as water, bio-based solvents, or supercritical CO₂. jddhs.com Water is an especially attractive medium due to its abundance and low toxicity. jddhs.com

Renewable Feedstocks: The use of renewable raw materials instead of fossil-fuel-derived starting materials is a cornerstone of green chemistry. jddhs.com Future work could investigate bio-based precursors for the quinoline (B57606) core, contributing to more sustainable resource utilization. jddhs.com

Catalyst-Free Reactions: Some modern synthetic approaches for related quinoline-4-carboxylic acids have successfully eliminated the need for a catalyst, proceeding efficiently in ethanol (B145695) with a simple filtration workup. researchgate.net Applying similar catalyst-free Doebner-type reactions could offer a significantly greener route to this compound and its analogues, reducing reaction times and avoiding catalyst-related costs and waste. researchgate.net

Energy Efficiency: Exploring energy-efficient techniques, such as microwave-assisted synthesis, could shorten reaction times and lower energy consumption compared to conventional refluxing methods. researchgate.net

Exploration of Novel Catalytic Systems and Methodologies

The development of novel and highly efficient catalytic systems is paramount for the synthesis and functionalization of this compound. While palladium catalysis is well-established for reactions involving iodoarenes, emerging research points toward more cost-effective and environmentally friendly alternatives. researchgate.net

Future research in this area is expected to focus on:

Earth-Abundant Metal Catalysis: There is a growing interest in replacing precious metal catalysts like palladium with more abundant and less toxic metals. Iron-based catalysts, for instance, have been successfully used in the green synthesis of carboxylic esters from carboxylic acids and alkenes. rsc.org Exploring iron triflate or similar iron complexes for transformations involving the carboxylic acid group on the quinoline scaffold represents a promising research avenue. rsc.org

Heterogeneous and Recyclable Catalysts: To simplify purification and improve sustainability, the development of heterogeneous catalysts is crucial. Systems like silica-supported tungstophosphoric acid (HPW/SiO₂) have proven effective and recyclable for up to four runs in the synthesis of related acridine (B1665455) carboxylic acid derivatives with only marginal loss of activity. researchgate.net Similar supported catalysts could be designed for the synthesis of the core this compound structure.

Advanced Homogeneous Catalysis: For transformations of the iodo-substituent, such as aminocarbonylation, research can focus on optimizing palladium-based systems. This includes the use of specific ligands, like bidentate phosphines, to control selectivity and efficiency, allowing for the selective functionalization of one position on a di-iodinated quinoline while leaving another untouched. researchgate.net

Organocatalysis: Moving away from metal-based systems entirely, organocatalysis presents a powerful alternative. Silane-mediated amide coupling, for example, allows for the direct condensation of carboxylic acids and amines under mild conditions without the rigorous exclusion of air or water, offering a greener route for derivatizing the carboxylic acid moiety. squarespace.com

Table 1: Emerging Catalytic Systems for Quinoline Carboxylic Acid Synthesis and Functionalization

Catalyst SystemReaction TypeAdvantagesPotential Application for this compoundReference
Iron Triflate (FeCl₃/TfOH)EsterificationGreen, uses earth-abundant metalEsterification of the 8-carboxylic acid group rsc.org
HPW/SiO₂HeteroannulationHeterogeneous, recyclableSynthesis of the quinoline core researchgate.net
Palladium(0)/dpppAminocarbonylationHigh regioselectivitySelective functionalization of the 3-iodo position researchgate.net
DiphenylsilaneAmide CouplingMetal-free, mild conditionsDerivatization of the 8-carboxylic acid group squarespace.com
Ytterbium PerfluorooctanoateDoebner ReactionLewis acid catalysisSynthesis of the quinoline-4-carboxylic acid core researchgate.net

Deeper Mechanistic Understanding of Complex Transformations

A fundamental understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient ones. Future research will likely employ a combination of experimental techniques and computational modeling to unravel the intricate details of reactions involving this compound.

Key objectives in this area include:

Computational and Spectroscopic Studies: The use of in-situ NMR spectroscopy can provide real-time observation of intermediate species, as demonstrated in studies of palladium-catalyzed reactions where the coordination of ligands was proposed based on such data. researchgate.net This can be coupled with Density Functional Theory (DFT) calculations to model transition states and reaction pathways. DFT studies have been instrumental in revealing the mechanism of formic acid dehydrogenation by copper complexes, identifying the rate-determining step and calculating activation energies. researchgate.net

Elucidating Multifunctional Catalysis: Many advanced catalytic processes rely on the synergistic effect of multiple active sites. researchgate.net For instance, the deoxygenation of carboxylic acids requires a combination of hydrogenation sites, acid sites for dehydration, and specific metal-oxygen bond strengths in the support. researchgate.net A deeper mechanistic study could reveal how different functionalities on a catalyst or within a reaction system cooperate to transform the this compound molecule.

Investigating Reaction Intermediates: Understanding the formation and reactivity of key intermediates is crucial. In some reactions involving carboxylic acids, ketene-like intermediates have been proposed, the formation of which depends on the presence of α-hydrogen atoms. researchgate.net Isotopic labeling experiments and kinetic studies can validate proposed mechanisms and provide definitive evidence for the roles of various species in the catalytic cycle. researchgate.netresearchgate.net

Expanded Utility in Interdisciplinary Chemical Sciences

The unique combination of an electron-withdrawing carboxylic acid and a versatile iodine handle on a biologically relevant quinoline scaffold makes this compound an attractive building block for various applications. Future research is expected to significantly expand its utility beyond its current scope.

Potential growth areas include:

Medicinal Chemistry and Drug Discovery: Quinoline derivatives are privileged structures in medicinal chemistry, forming the core of drugs for malaria, cancer, and bacterial infections. nih.gov Specifically, derivatives of 3-quinoline carboxylic acid have been investigated as potent inhibitors of protein kinase CK2, a target implicated in cancer and inflammatory diseases. nih.govresearchgate.net The iodo-substituent on this compound serves as a valuable synthetic handle for creating diverse libraries of compounds for screening against various biological targets. nih.gov

Materials Science: The quinoline nucleus is a key component in advanced functional materials, such as fluorescent probes. nih.gov The heavy iodine atom can influence the photophysical properties of the quinoline system through the heavy-atom effect, potentially leading to applications in phosphorescent materials and sensors. The carboxylic acid group provides a convenient point for anchoring the molecule to surfaces or integrating it into larger polymer structures.

Chemical Biology: As a scaffold for enzyme inhibitors, derivatives can be used as chemical tools to study biological pathways. researchgate.net For example, molecular docking studies have been used to understand how 3-quinoline carboxylic acid derivatives bind to the ATP-binding site of protein kinase CK2, providing insights for the rational design of more potent and selective inhibitors. researchgate.net

Q & A

Q. What are the common synthetic routes for 3-iodoquinoline-8-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of iodinated quinoline derivatives typically involves halogenation or multi-step functionalization of quinoline precursors. For example:

  • Direct iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4 or HNO3) .
  • Multi-step synthesis : Starting from 8-hydroxyquinoline derivatives, followed by iodination at position 3 and carboxylation at position 7. Reaction conditions (temperature, solvent polarity, and catalyst use) critically affect regioselectivity. For instance, refluxing in ethanol or DMF with Pd catalysts enhances iodine incorporation .
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is employed to isolate the pure product .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • <sup>1</sup>H/ <sup>13</sup>C NMR : The iodine atom’s strong inductive effect deshields adjacent protons (e.g., H at position 2 or 4), causing downfield shifts (~8.5–9.0 ppm for aromatic protons). Carboxylic acid protons may appear as a broad peak at ~12–14 ppm .
  • IR Spectroscopy : A strong C=O stretch (~1700 cm<sup>-1</sup>) confirms the carboxylic acid group. C-I stretches appear as weak bands near 500–600 cm<sup>-1</sup> .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]<sup>+</sup> for C10H6INO2 requires m/z ≈ 315.94) .

Q. What solubility characteristics does this compound exhibit, and how does this affect purification?

Methodological Answer:

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water or non-polar solvents. Adjusting pH (e.g., using NaOH to deprotonate the carboxylic acid) enhances aqueous solubility .
  • Purification Strategy : Acid-base extraction (using HCl to precipitate the protonated form) or solvent recrystallization (ethanol/water) improves purity. For HPLC, a C18 column with acetonitrile/water (+0.1% TFA) is effective .

Advanced Research Questions

Q. What strategies optimize the iodination step to minimize byproduct formation?

Methodological Answer:

  • Regioselective Control : Use directing groups (e.g., methoxy or nitro at position 8) to enhance iodination at position 3. Steric hindrance from substituents at position 2 or 4 can further reduce competing reactions .
  • Catalytic Systems : Pd(OAc)2 or CuI in DMF at 80–100°C improves yield (70–85%) while suppressing di-iodination. Monitoring via TLC (hexane:ethyl acetate = 3:1) ensures reaction termination at the mono-iodinated stage .
  • Byproduct Mitigation : Post-reaction quenching with Na2S2O3 removes excess iodine. Silica gel filtration eliminates polymeric byproducts .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects : The iodine atom’s electron-withdrawing nature activates the quinoline ring for nucleophilic aromatic substitution (SNAr) at position 4 or 6. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently under Pd catalysis .
  • Mechanistic Insights : DFT calculations show that the C-I bond’s polarization lowers the energy barrier for oxidative addition in Pd-mediated reactions. Comparative studies with chloro or bromo analogs reveal slower kinetics but higher regioselectivity for iodine derivatives .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Docking Simulations : Molecular docking (AutoDock Vina, Schrödinger Suite) using protein crystal structures (e.g., bacterial enoyl-ACP reductase) identifies potential binding pockets. The iodine atom’s van der Waals radius (~1.98 Å) enhances hydrophobic interactions .
  • MD Simulations : All-atom molecular dynamics (GROMACS) over 100 ns trajectories assess stability of ligand-protein complexes. Free energy calculations (MM-PBSA) quantify binding affinities, with iodine contributing −1.2 to −2.5 kcal/mol to ΔGbind.

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